molecular formula C3H4ClN3O B13845201 4-Amino-3H-pyrazol-3-one Hydrochloride

4-Amino-3H-pyrazol-3-one Hydrochloride

Cat. No.: B13845201
M. Wt: 133.54 g/mol
InChI Key: LLTDNQGZXMZUNE-UHFFFAOYSA-N
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Description

4-Amino-3H-pyrazol-3-one Hydrochloride is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered ring structures containing two nitrogen atoms at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3H-pyrazol-3-one Hydrochloride typically involves the cyclocondensation of hydrazines with carbonyl compounds. One common method is the reaction of acetylenic ketones with hydrazines in ethanol, which yields regioisomeric pyrazoles . Another approach involves the nitrosation of antipyrine followed by reduction and hydrolysis to obtain 4-aminoantipyrine .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3H-pyrazol-3-one Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions typically involve solvents like ethanol or dimethyl sulfoxide (DMSO) and may require catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole-4-carboxylic acids, while substitution reactions can produce a wide range of functionalized pyrazole derivatives .

Scientific Research Applications

4-Amino-3H-pyrazol-3-one Hydrochloride has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Amino-3H-pyrazol-3-one Hydrochloride involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes such as p38MAPK, which plays a role in inflammatory responses. The compound’s structure allows it to bind to the active sites of these enzymes, thereby modulating their activity and exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Aminopyrazole
  • 4-Aminopyrazole
  • 5-Aminopyrazole

Comparison

Compared to other aminopyrazoles, 4-Amino-3H-pyrazol-3-one Hydrochloride is unique due to its specific substitution pattern, which influences its reactivity and biological activity. For example, while 3-aminopyrazoles are often used as precursors for condensed heterocyclic systems, this compound is more commonly employed in the synthesis of enzyme inhibitors and receptor ligands .

Properties

Molecular Formula

C3H4ClN3O

Molecular Weight

133.54 g/mol

IUPAC Name

4-imino-1H-pyrazol-5-one;hydrochloride

InChI

InChI=1S/C3H3N3O.ClH/c4-2-1-5-6-3(2)7;/h1H,(H2,4,6,7);1H

InChI Key

LLTDNQGZXMZUNE-UHFFFAOYSA-N

Canonical SMILES

C1=NNC(=O)C1=N.Cl

Origin of Product

United States

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